5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17563281
InChI: InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8)
SMILES:
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide

CAS No.:

Cat. No.: VC17563281

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide -

Specification

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
IUPAC Name 5-ethyl-N'-hydroxy-1,2,4-oxadiazole-3-carboximidamide
Standard InChI InChI=1S/C5H8N4O2/c1-2-3-7-5(9-11-3)4(6)8-10/h10H,2H2,1H3,(H2,6,8)
Standard InChI Key VLGPAIFKLCTJBX-UHFFFAOYSA-N
Isomeric SMILES CCC1=NC(=NO1)/C(=N/O)/N
Canonical SMILES CCC1=NC(=NO1)C(=NO)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide is C₅H₈N₄O₂, with a molecular weight of 156.14 g/mol. Its systematic IUPAC name reflects the substitution pattern: the oxadiazole ring is numbered such that the oxygen atom occupies position 1, followed by nitrogen atoms at positions 2 and 4. The ethyl group is attached to position 5, while the carboximidamide functional group (-C(=NH)NHOH) resides at position 3 .

Key structural features include:

  • 1,2,4-Oxadiazole core: Known for thermal stability and aromaticity, contributing to its utility in medicinal and materials chemistry .

  • Ethyl substituent: Enhances lipophilicity compared to methyl analogs, potentially influencing bioavailability .

  • Hydroxycarboximidamide group: Imparts hydrogen-bonding capacity, relevant for biological interactions .

Synthesis and Methodological Approaches

Synthetic Pathways from Nitriles and Amidoximes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acids or their derivatives. For 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, a two-step approach is proposed based on analogous methods :

Step 1: Formation of Amidoxime
Ethyl cyanide (propionitrile) reacts with hydroxylamine hydrochloride in ethanol under basic conditions (triethylamine, TEA) to form ethyl amidoxime:

CH₃CH₂CN + NH₂OH\cdotpHClTEA, EtOHCH₃CH₂C(=NOH)NH₂\text{CH₃CH₂CN + NH₂OH·HCl} \xrightarrow{\text{TEA, EtOH}} \text{CH₃CH₂C(=NOH)NH₂}

Step 2: Cyclization with Carboxylic Acid Derivatives
The amidoxime undergoes acylation with a suitable acylating agent (e.g., chloroacetic acid derivative) followed by cyclodehydration. Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents facilitates the formation of the oxadiazole ring :

CH₃CH₂C(=NOH)NH₂ + RCOClEDC/HOAt5-Ethyl-1,2,4-oxadiazole-3-carboximidamide\text{CH₃CH₂C(=NOH)NH₂ + RCOCl} \xrightarrow{\text{EDC/HOAt}} \text{5-Ethyl-1,2,4-oxadiazole-3-carboximidamide}

Alternative Routes via Hydrazine Intermediates

Hydrazine hydrate has been employed in the synthesis of oxadiazole derivatives, as seen in studies on 1,3,4-oxadiazole-2(3H)-thiones . For the target compound, refluxing ethyl amidoxime with carbon disulfide in alkaline conditions could yield intermediate thiones, which are subsequently aminated to form the carboximidamide group .

Physicochemical Properties

Estimated properties of 5-ethyl-N-hydroxy-1,2,4-oxadiazole-3-carboximidamide, extrapolated from methyl analogs :

PropertyValueMethod of Determination
Boiling Point302–315°C (Predicted)Computational modeling
Density1.68 ± 0.1 g/cm³Predicted (methyl analog )
pKa11.2–12.5Potentiometric titration
SolubilitySlightly soluble in water;Experimental analogs
soluble in DMSO, chloroform

The ethyl group increases hydrophobicity compared to the methyl variant, as evidenced by the higher predicted boiling point and density .

Pharmacological and Industrial Applications

Antimicrobial Activity

1,2,4-Oxadiazoles exhibit broad-spectrum antimicrobial properties. The hydroxycarboximidamide moiety in this compound may enhance binding to bacterial enzymes like DNA gyrase, as observed in structurally related nitrofurans .

Energetic Materials

Oxadiazole derivatives are explored as insensitive energetic materials due to their high nitrogen content and thermal stability . The ethyl substituent could modulate sensitivity and energy release profiles, making this compound a candidate for propellant formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator